Cefazaflur sodium

Vue d'ensemble

Description

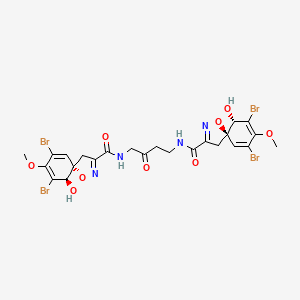

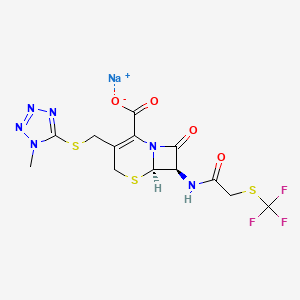

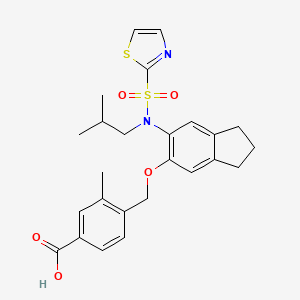

Le cefazaflur sodique est un antibiotique céphalosporine de première génération. Il s'agit d'un dérivé semi-synthétique conçu pour lutter contre les infections bactériennes. Ce composé est remarquable pour son activité antibactérienne à large spectre, ce qui le rend efficace contre une variété de souches bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cefazaflur sodique est synthétisé en faisant réagir l'acide 3-(1-méthyl-1H-tétrazol-5-ylthiométhylène)-7-amino-céphème-4-carboxylique avec le chlorure de trifluorométhylthioacétyle . La réaction a généralement lieu dans des conditions contrôlées pour garantir la stabilité et la pureté du produit final.

Méthodes de production industrielle : La production industrielle de cefazaflur sodique implique une synthèse à grande échelle utilisant des méthodes biocatalytiques. La céphalosporine-acide synthétase immobilisée est souvent utilisée comme biocatalyseur pour l'acylation du noyau β-lactame . Cette méthode permet une production efficace dans des conditions douces, garantissant des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le cefazaflur sodique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes contenant du soufre dans la molécule.

Réduction : Les réactions de réduction peuvent affecter les groupes fonctionnels attachés au cycle β-lactame.

Substitution : Les réactions de substitution impliquent souvent le remplacement des groupes fonctionnels pour modifier les propriétés de l'antibiotique.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du cefazaflur sodique avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

Le cefazaflur sodique a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des antibiotiques β-lactames.

Biologie : Étudié pour ses effets sur les parois cellulaires bactériennes et les mécanismes de résistance.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et agents antimicrobiens.

5. Mécanisme d'action

Le cefazaflur sodique exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, conduisant à la lyse et à la mort des cellules bactériennes .

Composés similaires :

Céfamandole : Une autre céphalosporine de première génération ayant une activité antibactérienne similaire.

Céfotétan : Une céphalosporine de deuxième génération ayant un spectre d'activité plus large.

Céfoperazone : Une céphalosporine de troisième génération ayant une activité accrue contre les bactéries Gram-négatives.

Unicité : Le cefazaflur sodique se distingue par sa structure unique de chaîne latérale, qui ne possède pas de chaîne latérale arylamide en C-7. Cette différence structurelle contribue à ses propriétés antibactériennes distinctes et à sa résistance à certaines β-lactamases .

Applications De Recherche Scientifique

Cefazaflur sodium has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mécanisme D'action

Cefazaflur sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Cefamandole: Another first-generation cephalosporin with similar antibacterial activity.

Cefotetan: A second-generation cephalosporin with a broader spectrum of activity.

Cefoperazone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Uniqueness: Cefazaflur sodium stands out due to its unique side chain structure, which lacks an arylamide C-7 side chain. This structural difference contributes to its distinct antibacterial properties and resistance to certain β-lactamases .

Propriétés

IUPAC Name |

sodium;(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1/t7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPDSOBPIAYYBT-YZUKSGEXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N6NaO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-49-6 | |

| Record name | Cefazaflur sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052123496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZAFLUR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJ5RWV39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1260196.png)

![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)

![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)